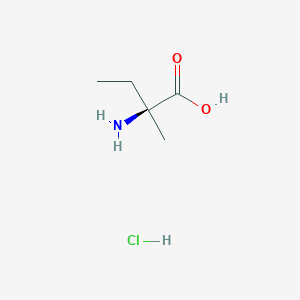
1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate
Overview
Description
“1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate” is a chemical compound with the molecular formula C13H19NO7S . It is provided by several suppliers for use in various applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. For “1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate”, these specific properties are not available .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Chromene Derivatives : Research involving similar chromene derivatives highlights their synthesis and structural determination. For instance, studies have synthesized various acetophenones, including chromene derivatives, through complex chemical reactions, further analyzing their structures through NMR and mass spectrometric analyses (Chen, Cho, Hwang, & Chen, 2008). This suggests potential methods for synthesizing and analyzing compounds related to 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate.
Chemical Reactions and Properties
- Chemical Transformations and Derivatives : Studies on compounds with structural similarities have investigated their chemical transformations. For example, the reaction of dihydroxyacetophenone with various chemicals yielded natural chromene compounds, demonstrating a range of possible chemical reactions and derivatives (Jain, Khazanchi, & Kumar, 1979).
- Unexpected Chemical Reactions : Research has also revealed unexpected reactions in pyranone derivatives, leading to the synthesis of new potential oligonucleotide stabilization agents (Sottofattori, Anzaldi, Balbi, Artali, & Bombieri, 2002). This indicates that similar unexpected reactions might occur in the study of 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate.
Potential Biological Activities
- Antimicrobial Activities : Some studies have synthesized compounds structurally related to 1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate and tested them for antimicrobial activities, revealing potential applications in pharmaceutical and drug research (Wanjari, 2020).
properties
IUPAC Name |
1-[(3S,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.H2O4S/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10;1-5(2,3)4/h4-6,11-12,16H,14H2,1-3H3;(H2,1,2,3,4)/t11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIVHOYXGJZSJ-FXMYHANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2N)O)(C)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3S,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate | |
CAS RN |
432049-96-2 | |
| Record name | (3S, 4S)-6-Acetyl-4-amino-3, 4-dihydro-2, 2-dimethyl-3-hydroxy-2H-1-benzopyran hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)
![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B3137062.png)
![Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3137065.png)